- A method for preparing morpholine nitroimidazole with high selectivity and high purity, China, , ,

Cas no 92478-27-8 (Morinidazole)

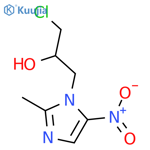

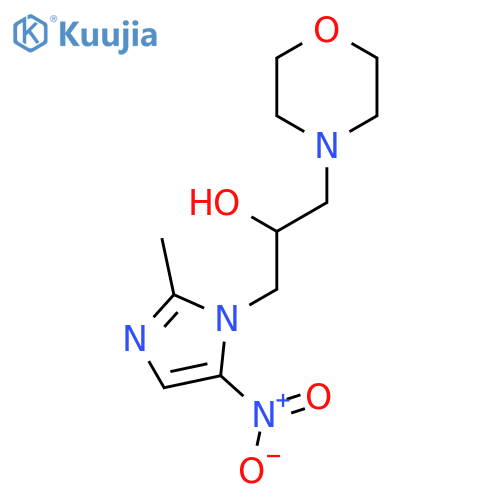

Morinidazole structure

Nombre del producto:Morinidazole

Morinidazole Propiedades químicas y físicas

Nombre e identificación

-

- Morinidazole

- alpha-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol

- Morinidazole R-Enantiomer

- DB15098

- 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol

- 1-Morpholino-3-(2-methyl-5-nitro-1H-imidazole-1-yl)-2-propanol

- (+/-)-1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol

- α-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol (ACI)

- 1-(2-Methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol

- Morponidazole

- Z1516471620

- MS-23827

- ?-[(2-Methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-morpholineethanol; 1-(2-Methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol; Morponidazole

- Morinidazole, trade name: Lingda(R)

- AKOS040733770

- CHEBI:230801

- 1-(2-methyl-5-nitro-1H-imidazol-1-yl)-3-(morpholin-4-yl)propan-2-ol

- DTXSID201031280

- F85285

- NCGC00485480-01

- BRD-A40546373-001-01-8

- HY-15781

- CHEMBL3884248

- CS-5058

- MORINIDAZOLE [WHO-DD]

- UNII-TUPWG40JAL

- TUPWG40JAL

- 92478-27-8

- EN300-6504759

- DA-75681

- MORPONIDAZOLE [INN]

-

- Renchi: 1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3

- Clave inchi: GAZGHCHCYRSPIV-UHFFFAOYSA-N

- Sonrisas: O1CCN(CC1)CC(CN1C(=CN=C1C)[N+](=O)[O-])O

Atributos calculados

- Calidad precisa: 270.13280507g/mol

- Masa isotópica única: 270.13280507g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 6

- Recuento de átomos pesados: 19

- Cuenta de enlace giratorio: 4

- Complejidad: 306

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -0.3

- Superficie del Polo topológico: 96.3

Propiedades experimentales

- Denso: 1.44±0.1 g/cm3 (20 ºC 760 Torr),

- Disolución: Dissolution (46 g/l) (25 º C),

Morinidazole Información de Seguridad

- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Morinidazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1240244-10mg |

Morinidazole |

92478-27-8 | 98% | 10mg |

$1055 | 2024-06-06 | |

| MedChemExpress | HY-15781-1mg |

Morinidazole |

92478-27-8 | 98.05% | 1mg |

¥1600 | 2024-04-16 | |

| TRC | M234985-1mg |

Morinidazole |

92478-27-8 | 1mg |

$483.00 | 2023-05-18 | ||

| TRC | M234985-2.5mg |

Morinidazole |

92478-27-8 | 2.5mg |

$770.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1240244-5mg |

Morinidazole |

92478-27-8 | 98% | 5mg |

$765 | 2024-06-06 | |

| MedChemExpress | HY-15781-5mg |

Morinidazole |

92478-27-8 | 98.05% | 5mg |

¥3500 | 2024-04-16 | |

| MedChemExpress | HY-15781-10mg |

Morinidazole |

92478-27-8 | 98.05% | 10mg |

¥5000 | 2024-04-16 | |

| MedChemExpress | HY-15781-10mM*1mLinDMSO |

Morinidazole |

92478-27-8 | 98.05% | 10mM*1mLinDMSO |

¥3850 | 2022-05-18 | |

| 1PlusChem | 1P00GUL5-5mg |

Morinidazole |

92478-27-8 | 98% | 5mg |

$517.00 | 2024-04-20 | |

| Ambeed | A577525-1g |

1-(2-Methyl-5-nitro-1H-imidazol-1-yl)-3-morpholinopropan-2-ol |

92478-27-8 | 99% | 1g |

$29.0 | 2025-02-28 |

Morinidazole Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Catalysts: Potassium iodide Solvents: Tetrahydrofuran ; 4 h, 65 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Acetonitrile ; 2 h, reflux

Referencia

- Preparation of α-substituted 2-methyl-5-nitro-1H-imidazol-1-ethanol as antibacterial agents, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Influence of structure on antimicrobial activity of some heterocycles. IV. 1-(3-alkylamino-2-hydroxypropyl)-2-methyl-5-nitroimidazoles, Chemical Papers, 1994, 48(1), 54-7

Métodos de producción 4

Condiciones de reacción

1.1 Solvents: Acetonitrile ; overnight, 80 °C

Referencia

- 2-Methyl-4/5-nitroimidazole derivatives potentiated against sexually transmitted Trichomonas: Design, synthesis, biology and 3D-QSAR study, European Journal of Medicinal Chemistry, 2016, 124, 820-839

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt; 40 min, rt

1.2 Solvents: Ethanol ; rt; 10 h, 50 °C

1.2 Solvents: Ethanol ; rt; 10 h, 50 °C

Referencia

- Preparation of nitroimidazole derivatives and their pharmaceutical composition for treating anaerobic bacteria infection or protozoa infection-induced diseases, China, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 6 h, 70 °C

Referencia

- Preparing method and application of nitroimidazole derivative, China, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Formic acid , Hydrochloric acid , Sodium chloride Solvents: Acetonitrile , Water ; 1 h, 23 °C

Referencia

- A process for the deoxy reduction of aldehydeketones to the corresponding saturated hydrocarbons, China, , ,

Métodos de producción 8

Condiciones de reacción

Referencia

- Application of α-(morpholine-1-yl)methyl-2-methyl-nitroimidazole-1-ethanol as anti-trichomonal agent and amebacide, China, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 6 h, 70 °C

Referencia

- Nitroimidazole derivative, preparation and uses thereof, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

Referencia

- Synthetic approaches to the 2014 new drugs, Bioorganic & Medicinal Chemistry, 2016, 24(9), 1937-1980

Métodos de producción 11

Condiciones de reacción

1.1 Solvents: Acetonitrile ; 2 h, reflux

Referencia

- Preparation of 2-(2-methyl-5-nitroimidazol-1-yl)ethanol derivatives as antibacterial agents against Peptostreptococcus anaerobius, China, , ,

Morinidazole Raw materials

Morinidazole Preparation Products

92478-27-8 (Morinidazole) Productos relacionados

- 2138010-48-5(1,8-Diazaspiro[4.5]decan-4-one, 1-(1-methylethyl)-8-propyl-)

- 2121962-22-7(2-Tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol)

- 1805940-40-2(2-Iodo-3-methyl-5-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1185104-57-7((4-Fluoro-3-methoxybenzyl)-(pyridin-3-ylmethyl)amine dihydrochloride)

- 1172397-29-3(3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]propanoic acid;dihydrochloride)

- 2228762-36-3(2-(5-bromo-3-nitropyridin-2-yl)cyclopropan-1-amine)

- 80278-25-7(2-(isoquinolin-5-yloxy)acetic acid)

- 83357-68-0((2,2,6,6-tetramethylcyclohexyl)methanol)

- 97330-03-5(2,4-Pentadienoic acid, 5-cyclohexyl-, (E,E)-)

- 2114517-77-8(Methyl 2-fluoro-6-methoxy-3-methylbenzoate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:92478-27-8)Morinidazole

Pureza:99%

Cantidad:25g

Precio ($):219.0